molecular formula C20H20FN3O4S2 B6419424 1-(4-fluorobenzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 941918-79-2

1-(4-fluorobenzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B6419424
CAS No.: 941918-79-2
M. Wt: 449.5 g/mol
InChI Key: FOQQNJWKKPUSFE-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with a 4-fluorobenzenesulfonyl group at position 1 and a 6-methoxy-1,3-benzothiazol-2-yl moiety at the amide nitrogen. Its synthesis likely involves sulfonylation of piperidine-4-carboxylic acid derivatives followed by coupling with 6-methoxy-1,3-benzothiazol-2-amine, analogous to methods in and .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-28-15-4-7-17-18(12-15)29-20(22-17)23-19(25)13-8-10-24(11-9-13)30(26,27)16-5-2-14(21)3-6-16/h2-7,12-13H,8-11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQQNJWKKPUSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-4-Carboxamide Derivatives with Varying Sulfonyl Substituents

describes compounds such as:

  • N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (4–20)
    • Key differences : The benzothiazole is attached to a phenyl ring instead of directly to the carboxamide. Sulfonyl substituents (e.g., dichloro, dibromo) vary, affecting electronic and steric properties.
    • Synthesis yields : 48–75%, suggesting efficient coupling reactions under basic conditions .
  • Target compound : The direct attachment of 6-methoxy-benzothiazole and 4-fluorobenzenesulfonyl may improve solubility and target affinity compared to bulkier dichloro/dibromo analogs.

Piperidine-4-Carboxamides with Acyl vs. Sulfonyl Groups

and highlight 1-(2-furoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide :

  • Key differences : Replacement of sulfonyl with furoyl (acyl group) reduces electrophilicity and hydrogen-bond acceptor capacity.
  • Biological implications : Sulfonyl groups often enhance metabolic stability and binding to charged residues in enzymes, as seen in protease inhibitors () .

Methoxy-Substituted Benzothiazole Derivatives

and describe 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide :

  • Key differences : Adamantyl group introduces lipophilicity, favoring membrane penetration. However, the lack of a sulfonyl group limits interactions with polar targets.
  • Structural data : X-ray crystallography confirms planar acetamide-benzothiazole conjugation, similar to the carboxamide linkage in the target compound .

Comparative Analysis of Physicochemical and Spectral Properties

Property Target Compound Analog (–20) Acyl Derivative ()
Molecular Weight ~465 g/mol (estimated) ~538 g/mol (C24H19Cl2N3O3S2) 369.44 g/mol (C19H19N3O3S)
Sulfonyl/Acyl Group 4-Fluorobenzenesulfonyl (electron-withdrawing) 2,4-Dichlorobenzenesulfonyl (bulkier, more lipophilic) 2-Furoyl (electron-rich, less polar)
1H-NMR Expected singlet for OCH3 (δ ~3.8 ppm) Aromatic protons for dichlorophenyl (δ ~7.5–8.0 ppm) Furoyl protons (δ ~6.3–7.4 ppm)
Bioactivity Potential kinase/protease inhibition (inferred) Anticancer candidates () Unreported, but acyl groups common in CNS drugs

Pharmacological Potential and Limitations

  • Advantages : The 4-fluorobenzenesulfonyl group may enhance selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases), while the 6-methoxy-benzothiazole could improve CNS penetration.
  • Limitations : High molecular weight (~465 g/mol) may reduce oral bioavailability, necessitating formulation optimization.

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